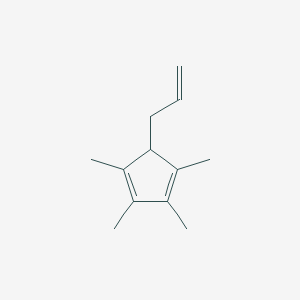
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with four methyl groups and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- can be achieved through several methods. One common approach involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of a solid acid catalyst. This reaction typically occurs in a solvent and yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar dehydration reactions but on a larger scale. The use of solid acid catalysts, such as strong acid resin catalysts or solid super acid catalysts, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Materials Science: This compound can be used in the synthesis of polymers and other materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including resins and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of oxidized products .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is similar in structure but lacks the propenyl group.
1,2,3,4,5-Pentamethylcyclopentadiene: This compound has an additional methyl group compared to 1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)-.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: This compound has phenyl groups instead of methyl groups.
Uniqueness
1,3-Cyclopentadiene, 1,2,3,4-tetramethyl-5-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential applications compared to its similar compounds. This structural feature allows for a wider range of chemical reactions and applications in various fields.
Propiedades
Número CAS |
116054-17-2 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H18/c1-6-7-12-10(4)8(2)9(3)11(12)5/h6,12H,1,7H2,2-5H3 |
Clave InChI |
SLDNROWIZSFZKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C1CC=C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
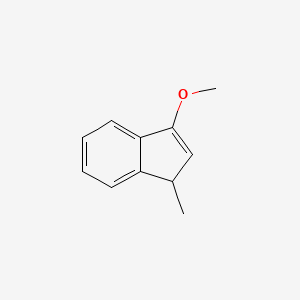
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
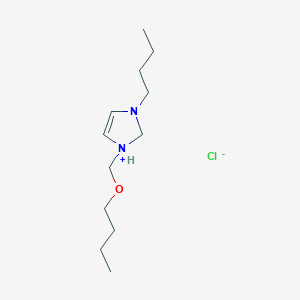
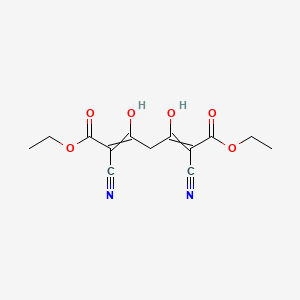
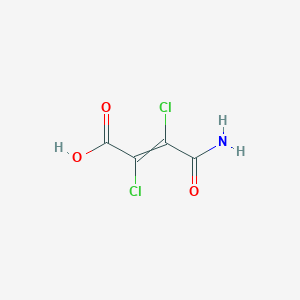
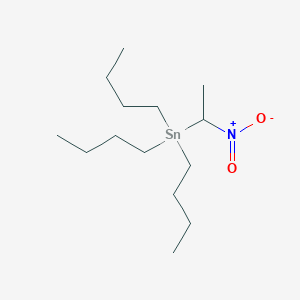
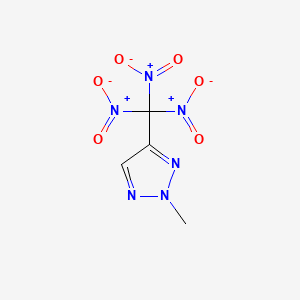
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
silane](/img/structure/B14312892.png)
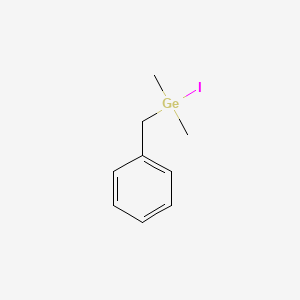

![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
